

Clarification Regarding the Target of BN-82685

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Compound of Interest

Compound Name: BN-82685

Cat. No.: B1667340

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Initial research indicates a discrepancy in the proposed topic. The compound **BN-82685** is identified in scientific literature as a potent inhibitor of mRNA splicing, rather than a CREB-binding protein (CREBBP or CBP) inhibitor. Specifically, BN82685 has been shown to inhibit the mRNA splicing reaction at the second transesterification step[1].

Therefore, this guide will focus on a well-documented and representative small molecule inhibitor of the CREB-binding protein, KG-501, to fulfill the core requirements of providing an in-depth technical guide on a CREB-CBP interaction inhibitor.

An In-Depth Technical Guide to KG-501: An Inhibitor of the CREB-CREB-Binding Protein Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction to CREB and CREB-Binding Protein (CBP)

The cAMP response element-binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the transcription of genes involved in various cellular processes, including proliferation, differentiation, and survival[2][3]. CREB is activated through phosphorylation, which then leads to the recruitment of the histone acetyltransferase, CREB-binding protein (CBP), and its paralog p300[4]. This interaction is essential for initiating CREB-dependent gene transcription[5][6]. The binding between CREB and CBP is mediated by the

kinase-inducible domain (KID) of CREB and the KIX domain of CBP[5][6]. Given the role of aberrant CREB activation in various diseases, including cancer, the development of small molecule inhibitors targeting the CREB-CBP interaction is a promising therapeutic strategy[5][7][8][9][10].

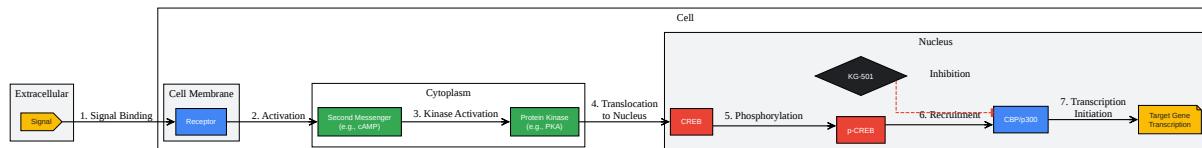
KG-501: A Small Molecule Inhibitor of the CREB-CBP Interaction

KG-501 (also known as 2-naphthol-AS-E-phosphate) is a small molecule identified through NMR-based screening that disrupts the interaction between CREB and CBP[11]. By inhibiting this protein-protein interaction, KG-501 effectively attenuates CREB-mediated gene transcription[6][11].

Mechanism of Action

KG-501 targets the KIX domain of CBP, specifically a surface distal to the primary CREB binding groove that includes the residue Arginine-600 (Arg-600)[11]. This interaction with the KIX domain allosterically inhibits the binding of the phosphorylated KID domain of CREB to CBP, thereby preventing the formation of the functional transcription initiation complex[6][11].

Below is a diagram illustrating the signaling pathway and the point of inhibition by KG-501.



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Caption: CREB signaling pathway and inhibition by KG-501.

Quantitative Data for KG-501

The following table summarizes the key quantitative data for KG-501 from published studies.

Parameter	Value	Cell Line/System	Reference
Inhibition of CREB:CBP Interaction			
IC50 (in vitro FRET assay)	~50 µM	Purified proteins	[11]
Inhibition of Gene Transcription			
Ki (CREB-dependent transcription)	~10 µM	HEK293T cells	[11]
Cellular Effects			
Inhibition of cAMP- induced KID:KIX interaction	~60% at 50 µM	HEK293T cells	[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize KG-501.

In Vitro Fluorescence Resonance Energy Transfer (FRET) Assay for CREB-CBP Interaction

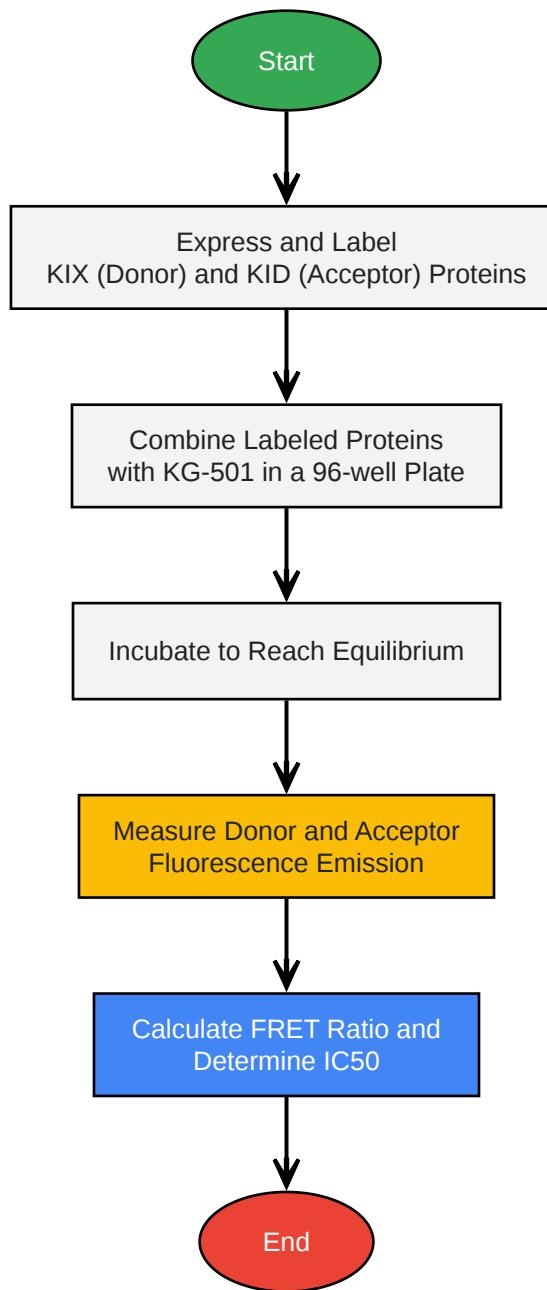
This assay quantitatively measures the inhibitory effect of KG-501 on the interaction between the KIX domain of CBP and the phosphorylated KID domain of CREB.

Principle: The assay utilizes fluorescently labeled KIX and KID domains. When the two proteins interact, FRET occurs between a donor fluorophore on one protein and an acceptor fluorophore

on the other. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

- Protein Expression and Labeling:
 - Express and purify recombinant CBP KIX domain and CREB KID domain.
 - Label the KIX domain with a donor fluorophore (e.g., CyPet) and the KID domain with an acceptor fluorophore (e.g., YPet).
- Assay Setup:
 - In a 96-well plate, add a fixed concentration of the labeled KIX and KID domains to a suitable buffer.
 - Add varying concentrations of KG-501 or a vehicle control (e.g., DMSO).
- Incubation and Measurement:
 - Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
 - Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader.
- Data Analysis:
 - Calculate the FRET ratio (acceptor emission / donor emission).
 - Plot the FRET ratio against the concentration of KG-501 and fit the data to a dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for the in vitro FRET assay.

Mammalian Two-Hybrid Assay for In Vivo CREB-CBP Interaction

This cell-based assay assesses the ability of KG-501 to disrupt the CREB-CBP interaction within a cellular context.

Principle: The KIX domain is fused to a GAL4 DNA-binding domain (GAL4-KID), and the KID domain is fused to a transcriptional activation domain (VP16-KIX). When expressed in cells containing a reporter gene with GAL4 binding sites, the interaction between KIX and KID brings the activation domain to the promoter, driving reporter gene expression. An inhibitor will disrupt this interaction and reduce reporter activity.

Protocol:

- **Plasmid Construction:**
 - Construct expression vectors for GAL4-KID and VP16-KIX.
 - Use a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
- **Cell Culture and Transfection:**
 - Culture a suitable cell line (e.g., HEK293T).
 - Co-transfect the cells with the GAL4-KID, VP16-KIX, and reporter plasmids.
- **Treatment and Stimulation:**
 - Treat the transfected cells with various concentrations of KG-501 or a vehicle control.
 - Stimulate the cells with a cAMP agonist (e.g., forskolin) to induce CREB phosphorylation and its interaction with CBP.
- **Luciferase Assay:**
 - After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
- **Data Analysis:**
 - Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

- Compare the reporter activity in KG-501-treated cells to control cells to determine the extent of inhibition.

Conclusion

KG-501 serves as a valuable chemical probe for studying the biological consequences of inhibiting the CREB-CBP interaction. Its ability to disrupt this key transcriptional regulatory node highlights the potential for developing more potent and specific inhibitors for therapeutic applications in diseases characterized by aberrant CREB signaling, such as various cancers. The experimental protocols detailed in this guide provide a framework for the identification and characterization of novel inhibitors targeting this important protein-protein interaction.

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